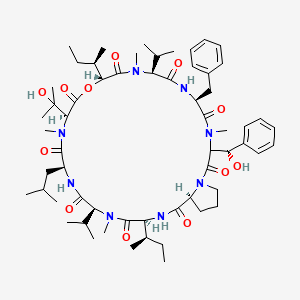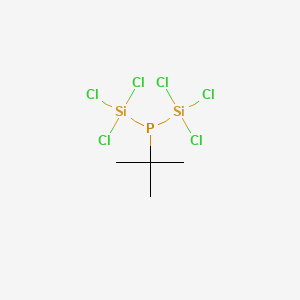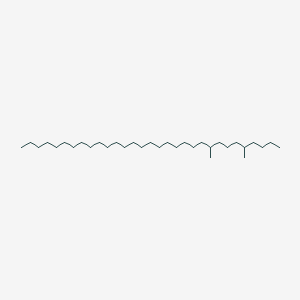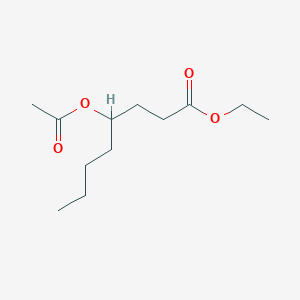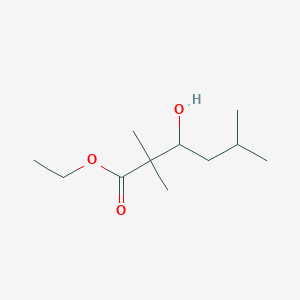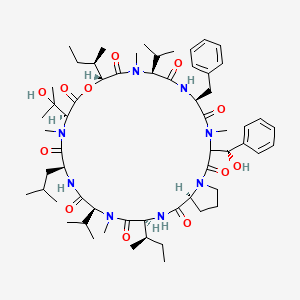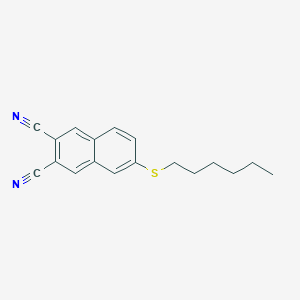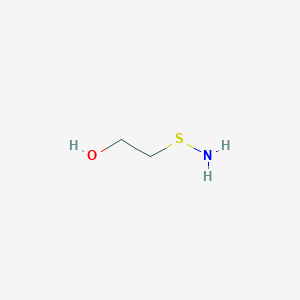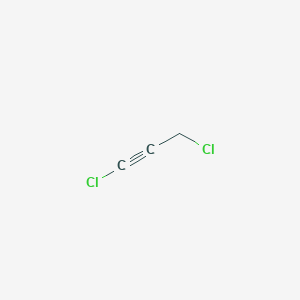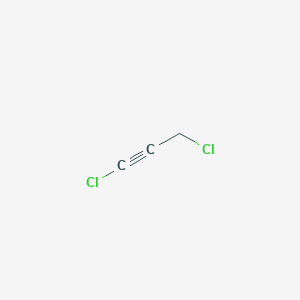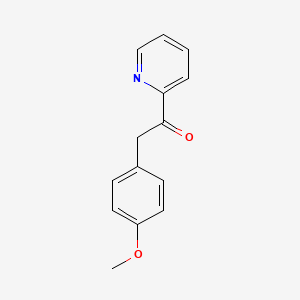![molecular formula C12H9N3OS2 B14286109 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide CAS No. 114950-28-6](/img/structure/B14286109.png)
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide is a compound that features a thiophene ring, a benzoyl group, and an azide functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide typically involves the following steps:
Formation of the Thiophen-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of thiophene with a suitable methylating agent to form the thiophen-2-ylmethyl sulfanyl intermediate.
Introduction of the Benzoyl Group: The intermediate is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.
Azidation: Finally, the benzoyl intermediate is treated with sodium azide to form the azide group, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can undergo various types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of various thiophene derivatives.
Common reagents used in these reactions include sodium azide, benzoyl chloride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.
Mecanismo De Acción
The mechanism of action of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can modulate the electronic properties of the molecule, while the azide group can participate in bioorthogonal reactions, allowing for targeted modifications in biological systems.
Comparación Con Compuestos Similares
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can be compared with other thiophene-based compounds, such as:
2-{[(Thiophen-2-yl)methyl]sulfanyl}thiophene: This compound features two thiophene rings and may have different electronic properties and reactivity compared to the benzoyl azide derivative.
Thiophene-2-carboxylic Acid: This compound has a carboxylic acid group instead of an azide group, leading to different chemical reactivity and applications.
Thiophene-2-aldehyde: This compound contains an aldehyde group, which can participate in different types of chemical reactions compared to the azide group.
The uniqueness of this compound lies in its combination of a thiophene ring, a benzoyl group, and an azide group, which provides a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
114950-28-6 |
|---|---|
Fórmula molecular |
C12H9N3OS2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(thiophen-2-ylmethylsulfanyl)benzoyl azide |
InChI |
InChI=1S/C12H9N3OS2/c13-15-14-12(16)10-5-1-2-6-11(10)18-8-9-4-3-7-17-9/h1-7H,8H2 |
Clave InChI |
IGTKDUGJHHBMKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])SCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

